molecular formula C5H7NO3 B587253 (2R)-1-acetylaziridine-2-carboxylic acid CAS No. 155904-71-5

(2R)-1-acetylaziridine-2-carboxylic acid

Cat. No. B587253
CAS RN: 155904-71-5
M. Wt: 129.115
InChI Key: LUCZWZLUXRQKTQ-NJXYFUOMSA-N
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Description

“(2R)-1-acetylaziridine-2-carboxylic acid” is a chemical compound with the molecular formula C5H7NO3. It is a derivative of carboxylic acid, which can be distinguished from aldehydes and ketones by the presence of a group containing an electronegative heteroatom - usually oxygen, nitrogen, or sulfur – bonded directly to the carbonyl carbon .


Synthesis Analysis

Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . The synthesis of these derivatives is driven by the high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles .


Molecular Structure Analysis

The molecular structure of “(2R)-1-acetylaziridine-2-carboxylic acid” is characterized by a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon), making the bond angles roughly 120 degrees .


Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives exhibit unique reactivity that can be triggered under appropriate reaction conditions . Their reactivity is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity .

properties

IUPAC Name

(2R)-1-acetylaziridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3(7)6-2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9)/t4-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCZWZLUXRQKTQ-NJXYFUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-Acetylaziridine-2-carboxylic acid

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